100-Fold Enhancement in ACE Inhibitory Activity Compared to the (S)-Enantiomer
The (R)-enantiomer (historically referred to as the (D)-isomer) of 3-mercapto-2-methylpropionic acid demonstrates 100-fold greater potency as an inhibitor of angiotensin-converting enzyme (ACE) compared to its (S)-enantiomer. This was established during the development of captopril, where the configuration of the mercaptoalkanoic chain was found to be strictly correlated with inhibitory activity [1].
| Evidence Dimension | ACE Inhibitory Potency |
|---|---|
| Target Compound Data | (R)-3-mercapto-2-methylpropionic acid (D-isomer) is 100 times more active. |
| Comparator Or Baseline | (S)-3-mercapto-2-methylpropionic acid (L-isomer). |
| Quantified Difference | 100-fold greater potency for the (R)-enantiomer. |
| Conditions | In vitro inhibitory activity against angiotensin-converting enzyme as described by Cushman et al., Biochemistry, 16, 5484 (1977). |
Why This Matters
This data directly identifies the (R)-enantiomer as the essential precursor for manufacturing potent ACE-inhibitor pharmaceuticals, where even trace contamination of the (S)-enantiomer can drastically reduce therapeutic efficacy.
- [1] US Patent 4,985,366. Process for the enzymatic resolution of the optical isomers of racemic ester derivatives of 3-mercapto-2-alkyl-propionic acid. January 15, 1991. Referencing Cushman, D. W., Cheung, H. S., Sabo, E. F., & Ondetti, M. A., Biochemistry, 16, 5484 (1977). View Source
